molecular formula C7H16N2OS2 B2460025 1,3-Bis(2-methylsulfanylethyl)urea CAS No. 96551-32-5

1,3-Bis(2-methylsulfanylethyl)urea

Cat. No. B2460025
CAS RN: 96551-32-5
M. Wt: 208.34
InChI Key: QDSHCZJLTWLUDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Catalyst-free Room-temperature Self-healing Elastomers

Aromatic disulfide metathesis has been utilized for the design of self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without any catalyst or external intervention. This highlights its potential in developing advanced materials with self-repairing capabilities (Rekondo et al., 2014).

Functional Materials from Self-assembled Bis-urea Macrocycles

Research on bis-urea macrocycles shows their assembly into functional and homogeneous microporous crystals. These structures exhibit potential for gas storage, catalysis, and as hosts for small molecules, indicating a significant impact on materials science (Shimizu et al., 2014).

Structure Determination and Tautomeric Transition

The study of 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea provides insights into the tautomeric transition energies and kinetic barriers, offering valuable information for the understanding of chemical stability and reactivity (How et al., 2015).

Nature of Urea-Fluoride Interaction

Investigations into 1,3-bis(4-nitrophenyl)urea interactions with oxoanions reveal the dynamic nature of these interactions, including the capability of fluoride ion to induce urea deprotonation. This study opens new avenues for exploring urea-based receptors in sensing applications (Boiocchi et al., 2004).

Structural Diversity in 1,3-Bis(m-cyanophenyl)urea

Research on the crystallization behavior of 1,3-Bis(m-cyanophenyl)urea demonstrates its potential in forming diverse supramolecular structures, which can be harnessed in the design of new materials with specific physical properties (Capacci-Daniel et al., 2015).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

properties

IUPAC Name

1,3-bis(2-methylsulfanylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS2/c1-11-5-3-8-7(10)9-4-6-12-2/h3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHCZJLTWLUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)NCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-methylsulfanylethyl)urea

CAS RN

96551-32-5
Record name 1,3-bis[2-(methylsulfanyl)ethyl]urea
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